

Laboratory-Scale Preparation of Isopropyl Nitrite: A Technical Guide

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Compound of Interest

Compound Name: Isopropyl nitrite

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This guide provides an in-depth overview of the laboratory-scale synthesis of **isopropyl nitrite** (2-propyl nitrite), an alkyl nitrite used as a reagent in organic synthesis, particularly in nitrosation reactions and studies involving radical formation.^{[1][2]} The document details established experimental protocols, summarizes quantitative data, and outlines essential safety precautions for handling the compound and its precursors.

Overview of Isopropyl Nitrite

Isopropyl nitrite ($\text{C}_3\text{H}_7\text{NO}_2$) is the isopropyl ester of nitrous acid.^[3] It is a volatile, clear, pale-yellow oil that is insoluble in water but soluble in organic solvents like ethanol and ether.^{[1][2][4]} Due to its weak C-O bond, it can undergo homolytic cleavage to form alkyl radicals, making it a useful reagent in various chemical transformations.^[3]

Physical and Chemical Properties:

- Molecular Formula: $\text{C}_3\text{H}_7\text{NO}_2$ ^{[1][4]}
- Molar Mass: $89.094 \text{ g}\cdot\text{mol}^{-1}$ ^[4]
- Appearance: Clear pale yellow oil^{[4][5]}
- Density: Approximately 0.868 g/cm^3 ^{[1][4]}

- Boiling Point: ~39-40 °C (102-104 °F)[4][5]
- Stability: **Isopropyl nitrite** is not shelf-stable and should be prepared fresh for use, typically within 1-3 weeks of synthesis.[6] It decomposes slowly upon standing.[3][7]

Synthesis Methodologies

The most common laboratory method for preparing **isopropyl nitrite** involves the esterification of an alcohol (isopropanol) with nitrous acid.[3] Since nitrous acid is unstable, it is generated in situ by the reaction of an alkali metal nitrite (typically sodium nitrite) with a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][7][8] The overall reaction is conducted at low temperatures to minimize the decomposition of both nitrous acid and the final product.[9][10]

Experimental Protocols

Two common procedures using different mineral acids are detailed below.

Protocol 1: Synthesis using Sodium Nitrite and Sulfuric Acid

This method is a widely cited procedure for the preparation of alkyl nitrites.[9][11]

Materials and Reagents:

- Sodium Nitrite (NaNO_2), 97%
- 2-Propanol (Isopropyl Alcohol)
- Sulfuric Acid (H_2SO_4), concentrated
- Sodium Bicarbonate (NaHCO_3)
- Sodium Chloride (NaCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Distilled Water
- Ice

Equipment:

- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Separatory funnels (125 mL and 500 mL)
- Electric mixer or magnetic stirrer
- Ice bath
- Filter paper and funnel

Procedure:

- Preparation of Solutions (Day 1):
 - Solution #1 (Nitrite Solution): In a 1 L beaker, dissolve 95 g of sodium nitrite in 375 mL of distilled water. Cover and cool.[9]
 - Solution #2 (Alcohol/Acid Mixture): In a 125 mL Erlenmeyer flask, combine 83 mL of 2-propanol and 18 mL of distilled water.[9] Carefully and slowly add 34 mL of concentrated sulfuric acid to this mixture while stirring.[9] This addition is highly exothermic; cool the flask as needed to minimize boiling.[9]
 - Wash Solution: Dissolve 8 g of sodium chloride and 0.8 g of sodium bicarbonate in 40 mL of distilled water.[9]
 - Place all three solutions in a freezer or refrigerator to cool overnight.[9]
- Reaction (Day 2):
 - Set up a 1 L beaker containing Solution #1 in a large ice-salt bath to maintain a low temperature.[9]
 - Position an electric mixer or magnetic stirrer to ensure vigorous stirring of Solution #1.

- Transfer the cold Solution #2 into a 125 mL separatory funnel and position it above the beaker.
- Add Solution #2 dropwise to the vigorously stirred Solution #1 over a period of 10-15 minutes.^[9] The temperature should be kept low to minimize the formation of brown nitrogen dioxide (NO₂) gas, which indicates product decomposition.^[9] A milky, yellow slurry will form.^[9]
- Work-up and Purification:
 - Once the addition is complete, transfer the entire reaction mixture to a 500 mL separatory funnel.
 - Allow the layers to separate. The upper, yellowish layer is the crude **isopropyl nitrite**.^[9] Drain the lower aqueous layer.
 - Wash the organic layer 2-3 times with the cold wash solution (prepared on Day 1).^[9] Gently swirl, invert the funnel, and vent frequently to release any pressure buildup.^[9]
 - Collect the washed **isopropyl nitrite** layer in a cold Erlenmeyer flask and dry it with anhydrous sodium sulfate.^[9]
 - Filter the dried product into a pre-chilled, labeled storage flask.^[9] Store in a refrigerator, protected from light.^[9] The typical yield for this method is 40-50 mL.^[9]

Protocol 2: Synthesis using Sodium Nitrite and Hydrochloric Acid

This protocol uses hydrochloric acid as the acid source and provides a high yield.^[6]

Materials and Reagents:

- Sodium Nitrite (NaNO₂)
- 2-Propanol (Isopropyl Alcohol)
- Hydrochloric Acid (HCl), 32% w/w
- Sodium Bicarbonate (NaHCO₃) solution, concentrated

- Saturated Sodium Chloride (NaCl) solution (optional)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Equipment:

- Flat-bottom flask (500 mL)
- Dropping funnel
- Magnetic stirrer
- Ice-salt bath
- Separatory funnel

Procedure:

- Preparation of Reactants:
 - In a suitable container, mix 93 mL of pre-cooled 32% w/w hydrochloric acid with 49 g of 2-propanol.[6] Cool this mixture in an ice-salt bath.[6]
 - In a 500 mL flat-bottom flask, dissolve 45 g of sodium nitrite in 80 mL of water with magnetic stirring.[6] This dissolution is endothermic and will cool the solution.[6]
- Reaction:
 - Place the hydrochloric acid-isopropanol mixture into a dropping funnel.
 - Add the acid-alcohol mixture in a steady stream to the vigorously stirred sodium nitrite solution over 10-15 minutes.[6] Maintain cooling as necessary. A small amount of nitrogen dioxide gas may be observed.[6]
- Work-up and Purification:
 - After the reaction is complete, pour the mixture into a separatory funnel.

- Remove the lower aqueous layer.[6]
- Wash the remaining yellow, oily **isopropyl nitrite** layer with an equal volume of cold, concentrated sodium bicarbonate solution.[6] Caution: This can cause a sudden pressure buildup; vent the funnel frequently.[6]
- If the layers do not separate cleanly, add a few mL of saturated sodium chloride solution to aid separation.[6]
- Dry the product over anhydrous magnesium sulfate or sodium sulfate.[6]
- The product can be further purified by distillation, collecting the fraction at 38-39 °C.[6] This method can yield approximately 50.4 g (87%).[6]

Data Presentation: Summary of Synthesis Protocols

Parameter	Protocol 1 (Sulfuric Acid)	Protocol 2 (Hydrochloric Acid)	Alternative (Nitric Acid)[12]
Isopropanol	83 mL	49 g	80.4 mL (1.05 mol)
Sodium Nitrite	95 g	45 g (0.65 mol)	69 g (1.0 mol)
Acid	34 mL conc. H ₂ SO ₄	93 mL 32% HCl	105 mL 30% HNO ₃ (0.5 mol)
Reaction Time	10-15 min addition	10-15 min addition	1.5 - 2.0 h addition
Reaction Temp.	Ice-salt bath	Ice-salt bath	20-50 °C
Purification	Wash (NaCl/NaHCO ₃), Dry (Na ₂ SO ₄)	Wash (NaHCO ₃), Dry (MgSO ₄), Distillation	Separation, Distillation
Reported Yield	40-50 mL	50.4 g (87%)	Up to 96%

Mandatory Visualizations

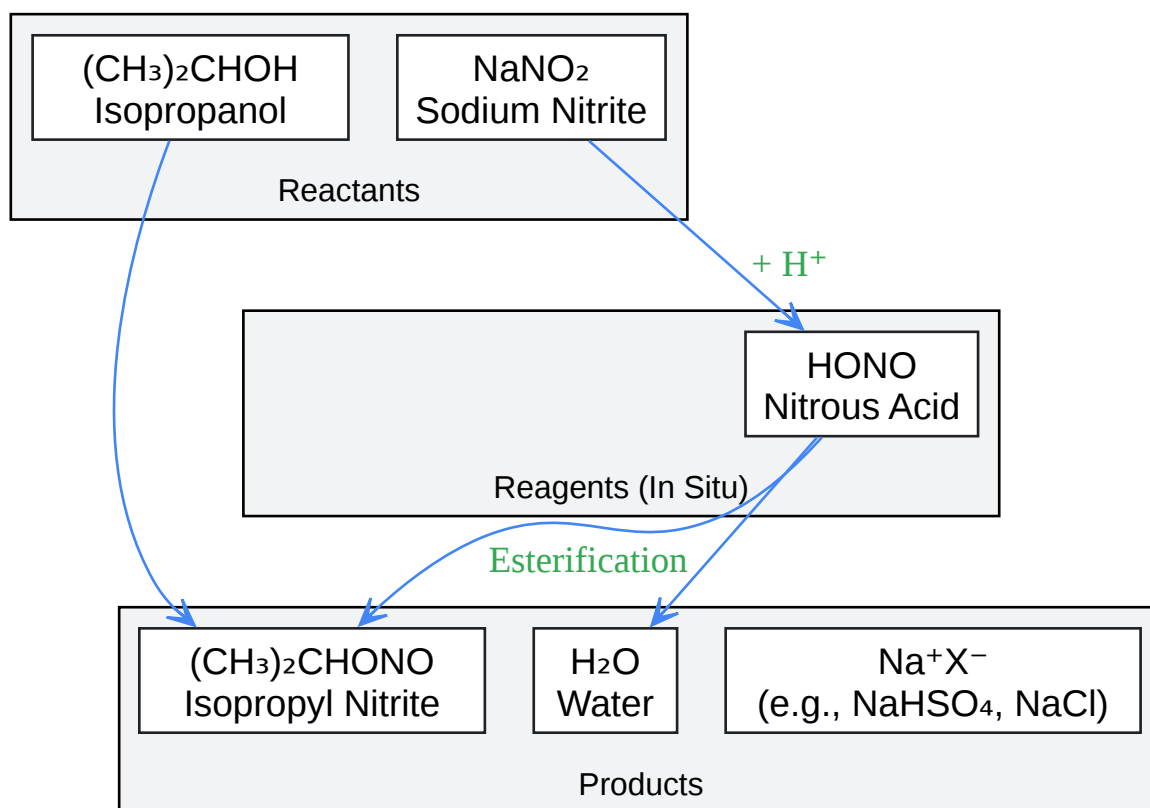


Figure 1. Synthesis of Isopropyl Nitrite

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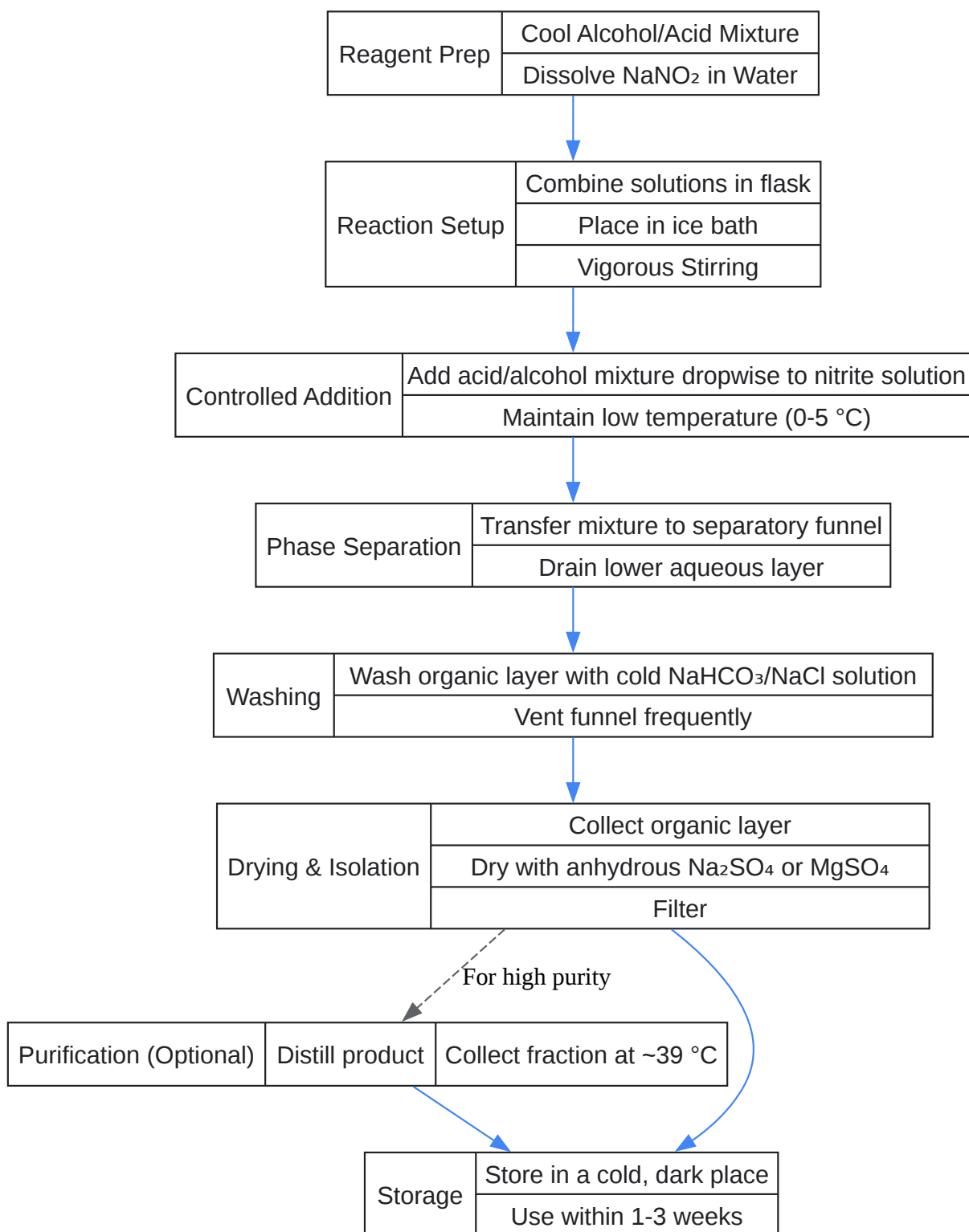


Figure 2. General Laboratory Workflow

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